1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide
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Overview
Description
1-Amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used in research and development due to its reactivity and stability .
Preparation Methods
The synthesis of 1-amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with an amine to yield the desired carboximidamide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-Amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-Amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the carboximidamide group can participate in various chemical reactions . These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide can be compared with other similar compounds, such as:
4-Amino-N-(3-chloro-4-fluorophenyl)-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide: This compound is also a hydroxyamidine and acts as an inhibitor of indoleamine 2,3-dioxygenase.
N-hydroxy-4-methylcyclohexane-1-carboximidamide: This compound shares a similar structure but lacks the amino group.
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-6-2-4-8(10,5-3-6)7(9)11-12/h6,12H,2-5,10H2,1H3,(H2,9,11) |
InChI Key |
ITOAJKMPKCLXIW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCC(CC1)(/C(=N/O)/N)N |
Canonical SMILES |
CC1CCC(CC1)(C(=NO)N)N |
Origin of Product |
United States |
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